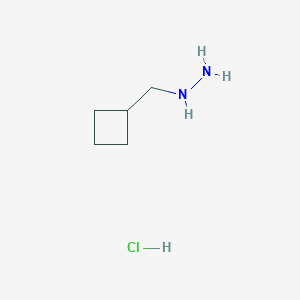

cyclobutylmethylhydrazine;hydrochloride

Description

Cyclobutylmethylhydrazine;hydrochloride is a chemical compound with the molecular formula C5H13N2Cl. It is a derivative of hydrazine, a compound known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a cyclobutyl group attached to a methylhydrazine moiety, with a hydrochloride salt form to enhance its stability and solubility.

Properties

Molecular Formula |

C5H13ClN2 |

|---|---|

Molecular Weight |

136.62 g/mol |

IUPAC Name |

cyclobutylmethylhydrazine;hydrochloride |

InChI |

InChI=1S/C5H12N2.ClH/c6-7-4-5-2-1-3-5;/h5,7H,1-4,6H2;1H |

InChI Key |

NPAJTYIRMZSZLA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CNN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutylmethylhydrazine;hydrochloride typically involves the reaction of cyclobutylmethylamine with hydrazine in the presence of hydrochloric acid. The reaction conditions often include:

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Solvent: Common solvents used include water or ethanol.

Reaction Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

Raw Material Handling: Proper handling and storage of cyclobutylmethylamine and hydrazine to prevent contamination.

Reaction Monitoring: Continuous monitoring of reaction parameters such as temperature, pH, and concentration.

Purification: The product is purified using techniques such as crystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Cyclobutylmethylhydrazine;hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: It can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Cyclobutylmethylhydrazine oxide.

Reduction: Cyclobutylmethylhydrazine.

Substitution: Cyclobutylmethylhalohydrazine.

Scientific Research Applications

Applications in Organic Chemistry

Cyclobutylmethylhydrazine hydrochloride serves as a valuable reagent in organic synthesis. Its applications include:

- Synthesis of Hydrazine Derivatives : This compound is utilized to prepare various hydrazine derivatives, which are crucial intermediates in pharmaceuticals and agrochemicals.

- Cyclopropyl Compounds : It is instrumental in synthesizing cyclopropyl compounds, which have applications in drug development due to their unique structural properties.

Biological Applications

In biological research, cyclobutylmethylhydrazine hydrochloride has shown promise in several areas:

- Biochemical Studies : The compound is used to investigate the effects of hydrazine derivatives on biological systems, aiding in understanding their mechanisms of action.

- Drug Development : Its derivatives have been explored for potential anti-cancer properties, particularly as inhibitors of histone deacetylases (HDACs), which play a role in cancer progression. For instance, recent studies have highlighted hydrazine-based compounds that exhibit low nanomolar potency against cancer cells, demonstrating the therapeutic potential of cyclobutylmethylhydrazine derivatives .

Case Studies and Research Findings

- Hydrazide-Based HDAC Inhibitors :

- Mechanistic Studies :

Comparative Data Table

| Application Area | Specific Uses | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Preparation of hydrazine derivatives | Used as a reagent for various derivatives |

| Medicinal Chemistry | HDAC inhibitors for cancer treatment | Low nanomolar potency against leukemia |

| Biochemical Research | Investigating biological effects | Mechanistic insights into drug interactions |

Mechanism of Action

The mechanism of action of cyclobutylmethylhydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Molecular Targets: Binding to specific enzymes or receptors involved in biological processes.

Pathways: Modulating signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Cyclobutylmethylhydrazine;hydrochloride can be compared with other similar compounds such as:

Phenylhydrazine;hydrochloride: Known for its use in the synthesis of azo dyes.

Methylhydrazine;hydrochloride: Used as a rocket propellant and in organic synthesis.

Ethylhydrazine;hydrochloride: Utilized in the production of pharmaceuticals and agrochemicals.

Uniqueness

This compound is unique due to its cyclobutyl group, which imparts specific chemical and biological properties that differentiate it from other hydrazine derivatives. Its stability and solubility in the hydrochloride form make it particularly useful in various applications.

Biological Activity

Cyclobutylmethylhydrazine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, comparison with similar compounds, and research findings from various studies.

The biological activity of cyclobutylmethylhydrazine hydrochloride is primarily attributed to its hydrazine moiety, which can form reactive intermediates that interact with various cellular components. These interactions may lead to significant biological effects, including:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy .

- Nucleic Acid Interactions : There is ongoing research into how this compound interacts with nucleic acids, potentially affecting transcription and replication processes.

Biological Activity Overview

Cyclobutylmethylhydrazine hydrochloride exhibits several biological activities that are noteworthy:

- Antitumor Activity : Studies have indicated that hydrazine derivatives can possess antitumor properties. Cyclobutylmethylhydrazine has been evaluated in preclinical models for its efficacy against various cancer cell lines .

- Cytotoxicity : The compound has shown cytotoxic effects in cultured mammalian cells. In vitro assays have been used to assess its potency against tumor cells, indicating a potential for therapeutic applications .

- Neuroprotective Effects : Some hydrazine derivatives exhibit neuroprotective properties, suggesting that cyclobutylmethylhydrazine may also have applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of cyclobutylmethylhydrazine hydrochloride against other hydrazine derivatives:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Cyclobutylmethylhydrazine hydrochloride | Antitumor, cytotoxic | Unique cyclobutyl structure influencing reactivity |

| Methylcyclobutylhydrazine hydrochloride | Moderate cytotoxicity | Less potent than cyclobutyl derivative |

| Cyclobutylhydrazine hydrochloride | Antimicrobial | Different hydrophobic properties |

Case Studies and Research Findings

- Inhibition of HDACs : A study on hydrazide-based compounds demonstrated that cyclobutylmethylhydrazine hydrochloride could inhibit class I HDACs with low nanomolar potency. This inhibition is significant as it suggests potential use in leukemia treatment by controlling hemopoiesis .

- Cytotoxicity Testing : In vitro assays using various mammalian cell lines showed that cyclobutylmethylhydrazine hydrochloride exhibited significant cytotoxic effects, particularly against solid tumor models. These results were quantified using the MTT assay and colony formation assays, confirming its potential as an anticancer agent .

- Structure-Activity Relationship (SAR) : Research into the structure-activity relationship of hydrazines indicated that modifications to the cyclobutyl ring could enhance biological activity. For example, the introduction of different substituents on the hydrazine moiety was found to affect potency and selectivity against specific targets .

Q & A

Q. What are the standard synthetic routes for cyclobutylmethylhydrazine hydrochloride, and how are they validated?

Cyclobutylmethylhydrazine hydrochloride is typically synthesized via diazotization and reduction pathways, analogous to phenylhydrazine derivatives. A common approach involves:

- Diazotization : Reacting a primary amine (e.g., cyclobutylmethylamine) with nitrous acid (HNO₂) to form a diazonium salt.

- Reduction : Reducing the diazonium salt using agents like SnCl₂ or NaHSO₃ to yield the hydrazine intermediate.

- Acidification : Treating the intermediate with HCl to form the hydrochloride salt . Validation includes purity assessment via HPLC (as described for phenylhydrazine hydrochloride in NMAM Method 3518) and elemental analysis .

Q. What spectroscopic methods are used to characterize cyclobutylmethylhydrazine hydrochloride?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm molecular structure and purity (e.g., δ 8–10 ppm for NH protons in hydrazine groups) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- FT-IR : Peaks at ~3200 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C-N vibrations) . Cross-validation with X-ray crystallography (if crystalline) ensures structural accuracy .

Q. What safety protocols are essential for handling cyclobutylmethylhydrazine hydrochloride?

- PPE : Gloves, lab coats, and eye protection (due to skin/eye irritation risks) .

- Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 2 for inhalation) .

- Storage : In airtight containers at 4°C, away from oxidizers .

- Waste Disposal : Follow EPA guidelines for hydrazine derivatives to prevent aquatic toxicity .

Advanced Research Questions

Q. How can synthetic by-products be minimized during cyclobutylmethylhydrazine hydrochloride preparation?

- Optimized Reaction Conditions : Control temperature (0–5°C during diazotization), pH (acidic media for stability), and stoichiometry .

- Catalytic Additives : Use catalysts like Cu(I) to enhance reduction efficiency .

- Purification Techniques : Column chromatography or recrystallization to isolate the target compound from impurities (e.g., unreacted amines) . Purity is confirmed via HPLC with a PMA (phosphomolybdic acid) derivatization method .

Q. How do researchers resolve discrepancies in spectral data for cyclobutylmethylhydrazine hydrochloride derivatives?

- Multi-Technique Cross-Validation : Compare NMR, MS, and IR data to identify inconsistencies (e.g., tautomerism in hydrazine groups) .

- Computational Modeling : DFT calculations to predict vibrational frequencies and NMR chemical shifts .

- Isotopic Labeling : Use ¹⁵N-labeled compounds to trace nitrogen environments in complex spectra .

Q. What strategies mitigate chronic toxicity risks in long-term studies involving cyclobutylmethylhydrazine hydrochloride?

- Dose-Response Studies : Establish NOAEL (No Observed Adverse Effect Level) using rodent models .

- Environmental Monitoring : Regular air sampling in labs to ensure exposure remains below 0.1 ppm .

- Substitution : Explore less toxic analogs (e.g., acetylated derivatives) if toxicity thresholds are breached .

Applications in Research

Q. How is cyclobutylmethylhydrazine hydrochloride applied in heterocyclic compound synthesis?

It serves as a precursor for:

Q. Can cyclobutylmethylhydrazine hydrochloride be used in analytical method development?

Yes, it is employed as:

- HPLC Reference Standard : For method validation (e.g., retention time calibration, column efficiency tests) .

- Derivatization Agent : To detect carbonyl compounds (aldehydes/ketones) via hydrazone formation, followed by UV/Vis detection at 254 nm .

Data Contradiction Analysis

Q. How are conflicting solubility data addressed for cyclobutylmethylhydrazine hydrochloride?

- Solvent Screening : Test solubility in polar (water, methanol) vs. non-polar (DCM, ether) solvents.

- Temperature Gradients : Measure solubility at 25°C vs. 40°C to identify thermal stability limits .

- pH-Dependent Studies : Adjust pH (0.1 M HCl vs. neutral) to assess ionization effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.